
5'-Nitro-2-oxo-2H-1,2'-bipyridine-3-carboxylic acid
Übersicht
Beschreibung
5’-Nitro-2-oxo-2H-1,2’-bipyridine-3-carboxylic acid is an organic compound that belongs to the class of bipyridine derivatives This compound is characterized by the presence of a nitro group, a carboxylic acid group, and a bipyridine core structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Nitro-2-oxo-2H-1,2’-bipyridine-3-carboxylic acid typically involves the following steps:
Oxidation: The oxidation of the bipyridine core to introduce the oxo group can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production methods for 5’-Nitro-2-oxo-2H-1,2’-bipyridine-3-carboxylic acid may involve large-scale nitration, oxidation, and carboxylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
5’-Nitro-2-oxo-2H-1,2’-bipyridine-3-carboxylic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The carboxylic acid group can undergo substitution reactions to form esters, amides, and other derivatives.
Complexation: The bipyridine core can form coordination complexes with metal ions, which are useful in catalysis and materials science.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, and ethanol as a solvent.
Substitution: Alcohols or amines, acid catalysts, and organic solvents.
Complexation: Metal salts (e.g., copper sulfate, nickel chloride), bipyridine ligand, and aqueous or organic solvents.
Major Products
Reduction: 5’-Amino-2-oxo-2H-1,2’-bipyridine-3-carboxylic acid.
Substitution: Esters and amides of 5’-Nitro-2-oxo-2H-1,2’-bipyridine-3-carboxylic acid.
Complexation: Metal-bipyridine complexes.
Wissenschaftliche Forschungsanwendungen
5’-Nitro-2-oxo-2H-1,2’-bipyridine-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with catalytic properties.
Biology: Investigated for its potential as an inhibitor of certain enzymes and as a probe for studying biological processes.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial and anticancer agent.
Industry: Utilized in the development of advanced materials, such as metal-organic frameworks and sensors.
Wirkmechanismus
The mechanism of action of 5’-Nitro-2-oxo-2H-1,2’-bipyridine-3-carboxylic acid involves its interaction with molecular targets through its functional groups:
Nitro Group: Can undergo reduction to form reactive intermediates that interact with biological molecules.
Bipyridine Core: Acts as a chelating agent, forming stable complexes with metal ions, which can modulate the activity of metalloenzymes.
Carboxylic Acid Group: Participates in hydrogen bonding and electrostatic interactions with target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Bipyridine-5,5’-dicarboxylic acid: Similar bipyridine core with carboxylic acid groups, but lacks the nitro and oxo groups.
5,5’-Dinitro-2,2’-bipyridine: Contains two nitro groups but lacks the carboxylic acid and oxo groups.
2,2’-Bipyridine-4,4’-dicarboxylic acid: Similar structure with carboxylic acid groups at different positions.
Uniqueness
5’-Nitro-2-oxo-2H-1,2’-bipyridine-3-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitro, oxo, and carboxylic acid groups allows for diverse interactions with molecular targets and metal ions, making it a versatile compound for various applications.
Eigenschaften
IUPAC Name |
1-(5-nitropyridin-2-yl)-2-oxopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O5/c15-10-8(11(16)17)2-1-5-13(10)9-4-3-7(6-12-9)14(18)19/h1-6H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDFASEAHMVDCOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(=O)O)C2=NC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


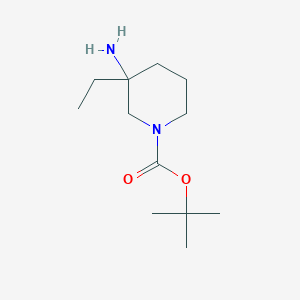
![3-[N-(2-Hydroxyethyl)sulphamoyl]benzeneboronic acid](/img/structure/B1387053.png)
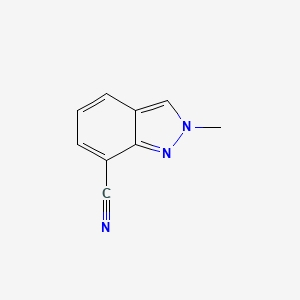
![Imidazo[1,2-a]pyridine-6-boronic acid](/img/structure/B1387057.png)
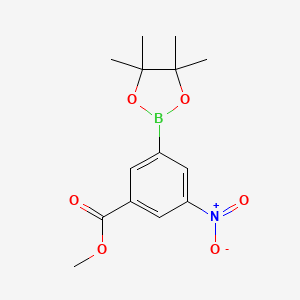
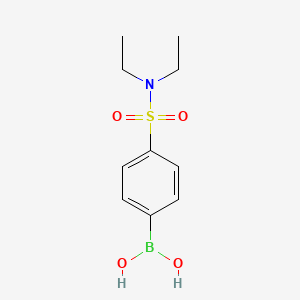
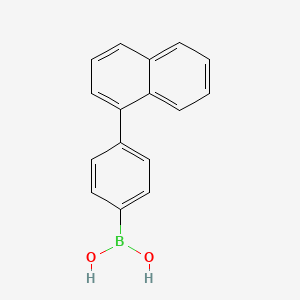
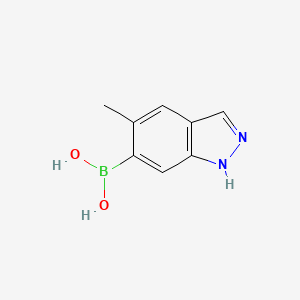
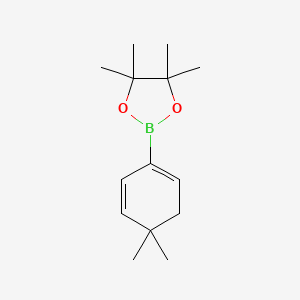
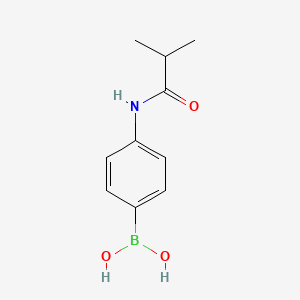

![[4-{[4-(2-Fluorophenyl)piperazin-1-yl]sulfonyl}-1-oxoisoquinolin-2(1H)-yl]acetic acid](/img/structure/B1387072.png)
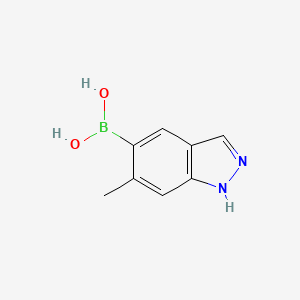
![1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine-2-carboxylic acid](/img/structure/B1387075.png)
